molecular formula C32H42Cl2N2O2 B4892492 1-[5-[5-(5-Piperidin-1-ylpenta-1,3-diynyl)-2,4-dipropoxyphenyl]penta-2,4-diynyl]piperidine;dihydrochloride

1-[5-[5-(5-Piperidin-1-ylpenta-1,3-diynyl)-2,4-dipropoxyphenyl]penta-2,4-diynyl]piperidine;dihydrochloride

Cat. No.: B4892492
M. Wt: 557.6 g/mol
InChI Key: SRHDIVIRHXKTCW-UHFFFAOYSA-N
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Description

1-[5-[5-(5-Piperidin-1-ylpenta-1,3-diynyl)-2,4-dipropoxyphenyl]penta-2,4-diynyl]piperidine;dihydrochloride is a complex organic compound featuring multiple piperidine rings and diynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-[5-(5-Piperidin-1-ylpenta-1,3-diynyl)-2,4-dipropoxyphenyl]penta-2,4-diynyl]piperidine;dihydrochloride typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts and base conditions to facilitate the coupling of alkynes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, is essential to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-[5-[5-(5-Piperidin-1-ylpenta-1,3-diynyl)-2,4-dipropoxyphenyl]penta-2,4-diynyl]piperidine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, base conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

1-[5-[5-(5-Piperidin-1-ylpenta-1,3-diynyl)-2,4-dipropoxyphenyl]penta-2,4-diynyl]piperidine;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-[5-[5-(5-Piperidin-1-ylpenta-1,3-diynyl)-2,4-dipropoxyphenyl]penta-2,4-diynyl]piperidine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-[5-(5-Piperidin-1-ylpenta-1,3-diynyl)-2,4-dipropoxyphenyl]penta-2,4-diynyl]piperidine;dihydrochloride is unique due to its multiple piperidine rings and diynyl groups, which confer distinct chemical and biological properties. This complexity allows for diverse applications and interactions that simpler compounds cannot achieve.

Properties

IUPAC Name

1-[5-[5-(5-piperidin-1-ylpenta-1,3-diynyl)-2,4-dipropoxyphenyl]penta-2,4-diynyl]piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N2O2.2ClH/c1-3-25-35-31-28-32(36-26-4-2)30(18-10-6-12-20-34-23-15-8-16-24-34)27-29(31)17-9-5-11-19-33-21-13-7-14-22-33;;/h27-28H,3-4,7-8,13-16,19-26H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHDIVIRHXKTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1C#CC#CCN2CCCCC2)C#CC#CCN3CCCCC3)OCCC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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